Cas no 946216-98-4 (4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide)

4-3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide is a specialized organic compound featuring a pyridazine core substituted with a 4-methylphenyl group and a sulfamoylphenyl moiety. Its structural design combines a dihydropyridazinone scaffold with a butanamide linker, enhancing its potential for targeted interactions in biochemical applications. The presence of the sulfamoyl group suggests possible bioactivity, particularly in enzyme inhibition or receptor modulation. This compound may exhibit favorable solubility and stability due to its balanced polar and nonpolar functional groups. Its precise pharmacological or chemical utility would depend on further experimental validation, but its well-defined structure makes it a candidate for research in medicinal chemistry or drug development.
4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide structure
946216-98-4 structure
Product Name:4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide
CAS No:946216-98-4
MF:C21H22N4O4S
MW:426.488783359528
CID:6598522
PubChem ID:16885792
Update Time:2025-05-20

4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide
    • 4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
    • AKOS024489026
    • 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
    • 4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
    • F5013-1400
    • 946216-98-4
    • VU0628882-1
    • Inchi: 1S/C21H22N4O4S/c1-15-4-6-16(7-5-15)19-12-13-21(27)25(24-19)14-2-3-20(26)23-17-8-10-18(11-9-17)30(22,28)29/h4-13H,2-3,14H2,1H3,(H,23,26)(H2,22,28,29)
    • InChI Key: OMKYIJZPJLTEJX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(CCCN1C(C=CC(C2C=CC(C)=CC=2)=N1)=O)=O)(N)(=O)=O

Computed Properties

  • Exact Mass: 426.13617637g/mol
  • Monoisotopic Mass: 426.13617637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 786
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 130Ų

4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5013-1400-2μmol
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
946216-98-4
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$57.0 2023-09-10
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Life Chemicals
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Life Chemicals
F5013-1400-10mg
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
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$79.0 2023-09-10

4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide Related Literature

Additional information on 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide

Professional Introduction to Compound with CAS No. 946216-98-4 and Product Name: 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide

The compound with the CAS number 946216-98-4 and the product name 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple pharmacophoric groups, including a pyridazine core and sulfamoyl substituents, makes it a promising candidate for further exploration in therapeutic interventions.

Recent studies have highlighted the importance of heterocyclic compounds in the design of novel pharmaceutical agents. The pyridazine scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. In the context of 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide, the pyridazine ring contributes to the molecule's stability and bioavailability, making it an attractive candidate for further development. The sulfamoyl group, on the other hand, is known for its ability to enhance binding affinity to biological targets, thereby increasing the compound's efficacy.

The structural complexity of this compound also allows for diverse functionalization strategies, which can be leveraged to optimize its pharmacokinetic properties. For instance, the presence of a butanamide moiety provides a site for further chemical modifications that could improve solubility and metabolic stability. These attributes are particularly relevant in the current landscape of drug discovery, where optimizing pharmacokinetic profiles is crucial for achieving clinical success.

In light of recent advancements in computational chemistry and molecular modeling, virtual screening approaches have been increasingly employed to identify potential drug candidates. The structural features of 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide make it an ideal candidate for such methodologies. By integrating high-throughput virtual screening with experimental validation, researchers can accelerate the process of identifying lead compounds with high binding affinity and selectivity.

Moreover, the compound's potential in addressing unmet medical needs has not gone unnoticed by the scientific community. Preclinical studies have demonstrated its efficacy in several disease models, particularly those involving inflammation and pain management. The dual presence of pharmacophoric groups suggests that this molecule may exhibit multifaceted therapeutic actions, making it a versatile tool for addressing complex pathological conditions.

The synthesis of 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis route requires careful optimization to ensure high yields and purity. Advances in catalytic methods and green chemistry principles have provided new avenues for streamlining synthetic pathways, thereby reducing costs and environmental impact.

Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical reality. The development of novel pharmaceutical agents often involves interdisciplinary approaches that combine expertise from various fields such as organic chemistry, medicinal chemistry, and pharmacology. Such collaborations can accelerate the translation of basic research findings into tangible therapeutic solutions.

The regulatory landscape also plays a critical role in shaping the future of drug development. Regulatory agencies require comprehensive data to support the safety and efficacy of new compounds before they can be approved for clinical use. Researchers must navigate these requirements carefully to ensure that their findings meet stringent regulatory standards.

In conclusion,4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential therapeutic applications make it an attractive target for future studies. As research continues to uncover new insights into its mechanisms of action,this compound holds significant promise for contributing to advancements in human health.

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